

# The Effect of Niclosamide on Cellular Metabolism and Bioenergetics: A Technical Guide

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## Compound of Interest

Compound Name: *Niclosamide sodium*

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## Abstract

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent, particularly in oncology. Its mechanism of action extends beyond its anti-parasitic properties to a profound influence on fundamental cellular processes, most notably cellular metabolism and bioenergetics. This technical guide provides an in-depth examination of the effects of niclosamide on cellular energy pathways, including its role as a mitochondrial uncoupler and its impact on glycolysis. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the affected signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of niclosamide.

## Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, providing energy, and supplying building blocks for biosynthesis. In many pathological states, particularly cancer, metabolic pathways are significantly reprogrammed to support rapid proliferation and survival. Niclosamide has emerged as a potent modulator of these altered metabolic states. Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the mitochondrial membrane potential

and inhibits ATP synthesis.[1][2][3] This disruption of cellular energy balance triggers a cascade of downstream effects, impacting various signaling pathways crucial for cell growth and survival. This guide will delve into the core mechanisms of niclosamide's action on cellular bioenergetics, providing both the theoretical framework and practical methodologies for its study.

## Core Mechanism of Action: Mitochondrial Uncoupling

Niclosamide acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[1] This uncoupling of the electron transport chain from oxidative phosphorylation leads to a decrease in mitochondrial membrane potential and a subsequent reduction in cellular ATP levels.[1][2][3][4][5]

## Impact on Oxygen Consumption Rate (OCR)

As a mitochondrial uncoupler, niclosamide typically leads to an initial increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient. However, at higher concentrations or with prolonged exposure, niclosamide can inhibit mitochondrial respiration, leading to a decrease in OCR.[6][7]

## Impact on Extracellular Acidification Rate (ECAR)

The disruption of mitochondrial ATP production often forces cells to rely more heavily on glycolysis for their energy needs. This metabolic shift results in an increased rate of lactate production, which is extruded from the cell, leading to an increase in the extracellular acidification rate (ECAR).[8]

## Quantitative Data on Niclosamide's Bioenergetic Effects

The following tables summarize the quantitative effects of niclosamide on key bioenergetic parameters as reported in various studies.

Table 1: Effect of Niclosamide on Oxygen Consumption Rate (OCR)

Cell Line	Niclosamide Concentration (μM)	Incubation Time	Effect on Basal OCR	Effect on Maximal Respiration	Reference
SW1353	1.2, 2.0	24 h	Inhibition	Inhibition	<a href="#">[9]</a>
CAL78	1.2, 2.0	24 h	Inhibition	Inhibition	<a href="#">[9]</a>
HCT116 p53+/+	7.5	Not Specified	Increase	Not Specified	<a href="#">[10]</a>
HCT116 p53-/-	7.5	Not Specified	Increase	Not Specified	<a href="#">[10]</a>
SKOV3	4, 8	8 h	Dramatic Reduction	Dramatic Reduction	<a href="#">[11]</a>
HO8910	4, 8	8 h	Dramatic Reduction	Dramatic Reduction	<a href="#">[11]</a>
ACC cell lines	Not Specified	Not Specified	Increase	Not Specified	<a href="#">[12]</a>
T-ALL cells	Not Specified	Not Specified	Decrease	Not Specified	<a href="#">[7]</a>

Table 2: Effect of Niclosamide on Extracellular Acidification Rate (ECAR)

Cell Line	Niclosamide Concentration (μM)	Incubation Time	Effect on ECAR	Reference
ACC cell lines	Not Specified	Not Specified	Increase	<a href="#">[12]</a>
T-ALL cells	Not Specified	Not Specified	Inhibition	<a href="#">[7]</a>
SKOV3	4, 8	Not Specified	Initial Increase	<a href="#">[11]</a>
HO8910	4, 8	Not Specified	Initial Increase	<a href="#">[11]</a>

Table 3: Effect of Niclosamide on Cellular ATP Levels

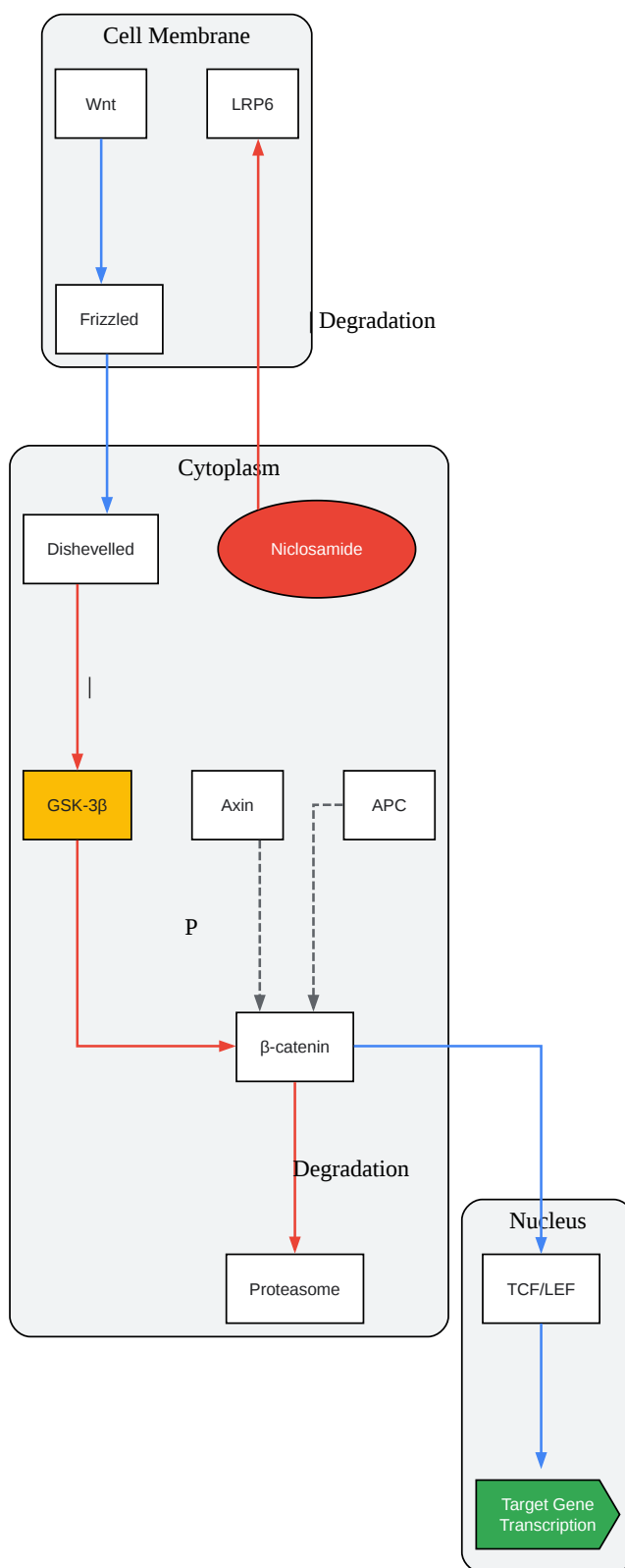
Cell Line	Niclosamide Concentration (μM)	Incubation Time	Effect on ATP Levels	Reference
KKU-100	IC25, IC50, IC75	48 h	Significant Dose-Dependent Suppression	[1]
KKU-213A	IC25, IC50, IC75	48 h	Significant Dose-Dependent Suppression	[1]
HeLa	1, 10	8 h	Reduction	[4][5]
HCT116	2 (Nic), 5 (ND-Nic)	48 h	Sharp Drop	[10]
A549	2.5	24 h	Significant Reduction	[13]
CL1-5	2.5	24 h	Significant Reduction	[13]
Melanoma cells	1	1 h	Reduction	[14]

## Key Signaling Pathways Modulated by Niclosamide

The metabolic stress induced by niclosamide activates and inhibits several key signaling pathways that are often dysregulated in cancer.

### Wnt/β-catenin Signaling Pathway

Niclosamide is a potent inhibitor of the Wnt/β-catenin signaling pathway.[15][16][17][18] It has been shown to suppress the expression of the Wnt co-receptor LRP6 and promote its degradation.[16][17] This leads to the destabilization of β-catenin, preventing its nuclear translocation and the subsequent transcription of Wnt target genes involved in proliferation and survival.[16][17]

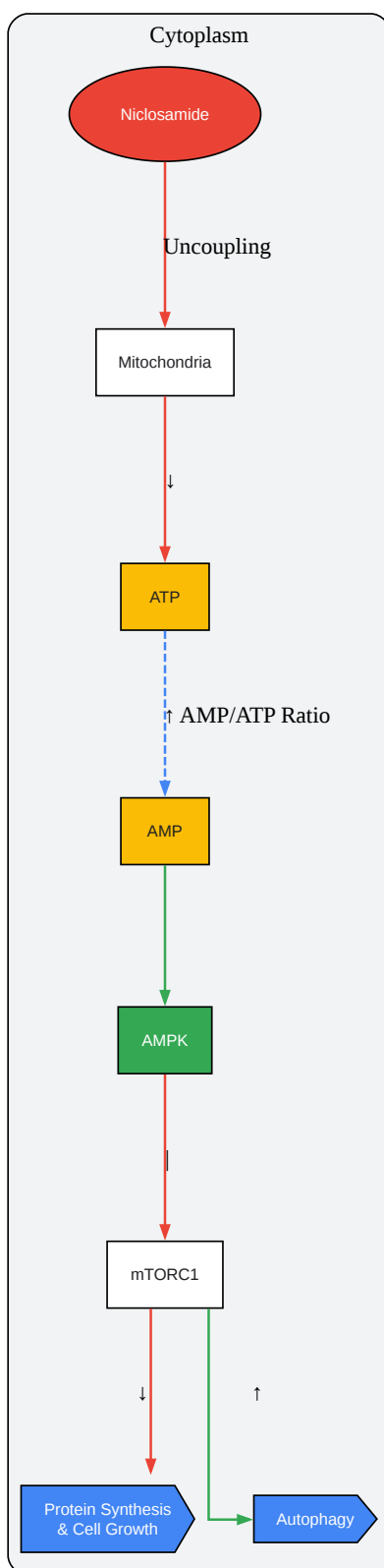


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Niclosamide inhibits the Wnt/β-catenin signaling pathway.

## AMPK/mTOR Signaling Pathway

By depleting cellular ATP levels, niclosamide increases the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK).[14][19] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth, proliferation, and autophagy.[20][21] Inhibition of mTORC1 can lead to cell cycle arrest and the induction of autophagy.



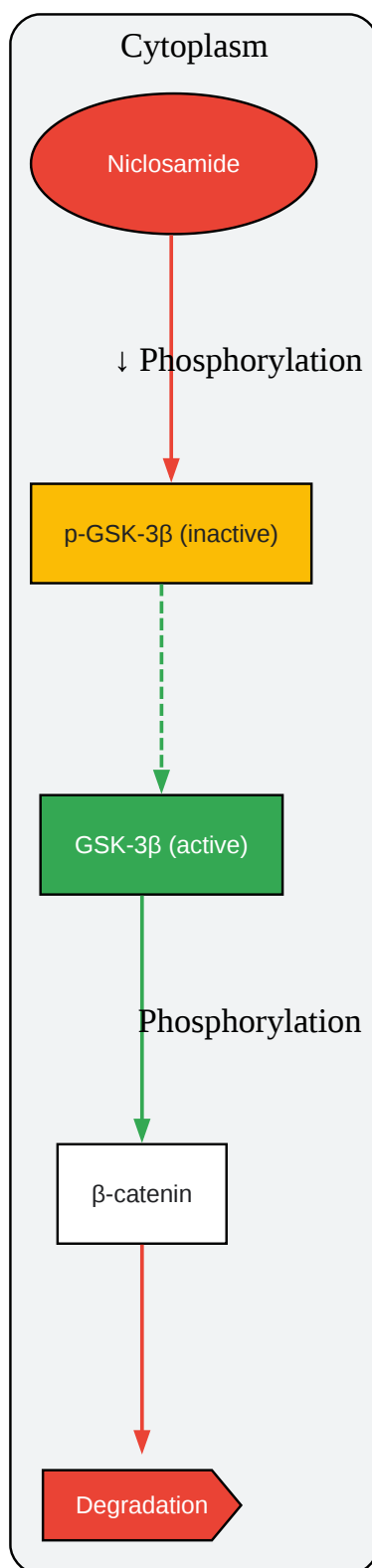
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Niclosamide activates AMPK and inhibits mTORC1 signaling.

## GSK-3 $\beta$ Signaling

Niclosamide has also been shown to modulate the activity of Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ), a key regulator of numerous cellular processes, including metabolism and cell fate. [\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) By influencing GSK-3 $\beta$  activity, niclosamide can impact  $\beta$ -catenin stability, further contributing to the inhibition of the Wnt signaling pathway.[\[22\]](#)[\[24\]](#)





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Niclosamide modulates GSK-3β activity, leading to β-catenin degradation.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of niclosamide on cellular metabolism and bioenergetics.

### Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer

**Objective:** To measure mitochondrial respiration and glycolysis in real-time in live cells treated with niclosamide.

**Materials:**

- Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent Technologies)
- Seahorse XF Cell Culture Microplates
- XF Calibrant Solution
- Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Niclosamide stock solution (in DMSO)
- Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
- 2-Deoxy-D-glucose (2-DG) (for glycolysis stress test)
- Cells of interest

**Procedure:**

- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- **Hydrate Sensor Cartridge:** Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

- Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
- Prepare Niclosamide and Inhibitors: Prepare fresh dilutions of niclosamide and mitochondrial/glycolysis inhibitors in the assay medium.
- Medium Exchange: Remove the growth medium from the cells and wash twice with the assay medium. Add the final volume of assay medium to each well.
- Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.
- Seahorse Assay:
  - Load the hydrated sensor cartridge with the prepared niclosamide and inhibitor solutions into the appropriate injection ports.
  - Calibrate the instrument.
  - Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.
  - A typical protocol involves measuring basal OCR and ECAR, followed by sequential injections of niclosamide, oligomycin, FCCP, and rotenone/antimycin A.
- Data Analysis: After the run, normalize the data to cell number and analyze the OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.[\[11\]](#)[\[12\]](#)

## Measurement of Cellular ATP Levels

Objective: To quantify the intracellular ATP concentration following niclosamide treatment.

Materials:

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent
- White-walled 96-well plates
- Luminometer

- Cells of interest
- Niclosamide stock solution (in DMSO)
- ATP standard solution

#### Procedure:

- Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
- Niclosamide Treatment: Treat the cells with various concentrations of niclosamide for the desired duration. Include vehicle-treated controls.
- ATP Standard Curve: Prepare a standard curve of ATP in the same culture medium.
- Assay Protocol:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Subtract the background luminescence (wells with medium only) from all readings. Use the ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to cell number or protein concentration.<sup>[1][13][26]</sup>

## Measurement of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

Objective: To assess the effect of niclosamide on the mitochondrial membrane potential.

Materials:

- Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye
- Fluorescence microscope or flow cytometer
- Cells of interest
- Niclosamide stock solution (in DMSO)
- FCCP (as a positive control for depolarization)
- Hoechst 33342 or DAPI (for nuclear staining)

Procedure (using TMRE):

- Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in appropriate plates (for flow cytometry) and allow them to adhere.
- Niclosamide Treatment: Treat the cells with niclosamide for the desired time. Include a vehicle control and a positive control (FCCP).
- TMRE Staining:
  - Remove the treatment medium and incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) in fresh medium for 15-30 minutes at 37°C.
  - Wash the cells with fresh medium to remove excess dye.
- Imaging or Flow Cytometry:
  - Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for TMRE (e.g., excitation ~549 nm, emission ~575 nm). Co-stain with a nuclear dye if desired.
  - Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the TMRE fluorescence using a flow cytometer.
- Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[\[1\]](#)[\[27\]](#)

## Conclusion

Niclosamide exerts a profound and multifaceted effect on cellular metabolism and bioenergetics. Its primary action as a mitochondrial uncoupler triggers a cascade of events, including the depletion of ATP, alterations in oxygen consumption and glycolysis, and the modulation of key signaling pathways that govern cell growth and survival. The detailed experimental protocols and compiled quantitative data provided in this guide offer a robust framework for researchers to investigate and harness the metabolic-modulating properties of niclosamide for therapeutic applications. A thorough understanding of its impact on cellular bioenergetics is paramount for the continued development of niclosamide as a promising agent in the treatment of cancer and other metabolic diseases.

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